molecular formula C11H9N3O4 B2768243 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 325697-58-3

5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2768243
CAS No.: 325697-58-3
M. Wt: 247.21
InChI Key: IUPGSWOCINPJKL-UHFFFAOYSA-N
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Description

5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidinetrione core with a methylene bridge linking to a hydroxyaniline group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4,6-trioxypyrimidine and 3-hydroxyaniline.

    Condensation Reaction: The key step involves a condensation reaction between 2,4,6-trioxypyrimidine and 3-hydroxyaniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve scaling up the condensation reaction using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the aniline moiety can undergo oxidation to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

    Substitution: The aromatic ring of the hydroxyaniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives, depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for synthesizing more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding. Its derivatives may serve as probes for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives could be developed as drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders.

Industry

In the industrial sector, the compound’s derivatives may be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyaniline group can form hydrogen bonds with active sites, while the pyrimidinetrione core may interact through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-((4-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a hydroxy group at the 4-position of the aniline ring.

    5-((3-Methoxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains a methoxy group instead of a hydroxy group on the aniline ring.

Uniqueness

The unique feature of 5-((3-Hydroxyanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is the presence of the hydroxy group at the 3-position of the aniline ring, which can significantly influence its chemical reactivity and biological activity. This positional difference can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-7-3-1-2-6(4-7)12-5-8-9(16)13-11(18)14-10(8)17/h1-5,15H,(H3,13,14,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSBWMRVFKRQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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